molecular formula C12H16O2 B3047931 3-(4-Methoxyphenyl)-3-methylbutan-2-one CAS No. 14958-00-0

3-(4-Methoxyphenyl)-3-methylbutan-2-one

Cat. No.: B3047931
CAS No.: 14958-00-0
M. Wt: 192.25 g/mol
InChI Key: GPTKQSXOITXAQH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-methylbutan-2-one is an organic compound with a molecular formula of C12H16O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under basic conditions. The reaction typically proceeds as follows:

    Preparation of p-anisaldehyde solution: Dissolve p-anisaldehyde in acetone.

    Addition of base: Gradually add a solution of potassium hydroxide to the mixture while stirring continuously.

    Reaction: Allow the reaction to proceed at room temperature for a specified period.

    Isolation: Precipitate the product by adding water and filter the solid.

    Purification: Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyacetophenone: Similar structure but lacks the butanone moiety.

    3-(4-Methoxyphenyl)propan-2-one: Similar structure but with a different carbon chain length.

    4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but with an acetic acid moiety.

Uniqueness

3-(4-Methoxyphenyl)-3-methylbutan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, while the butanone moiety contributes to its versatility in various synthetic applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(13)12(2,3)10-5-7-11(14-4)8-6-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTKQSXOITXAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456166
Record name 3-(4-Methoxyphenyl)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14958-00-0
Record name 3-(4-Methoxyphenyl)-3-methylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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